![molecular formula C11H13F3N2O B2850044 2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2197599-85-0](/img/structure/B2850044.png)
2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidinamine and pyridine . It contains a trifluoromethyl group, a pyridine ring, and an amino group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pyrimidifen as a template according to the bioisosterism . A Diels–Alder reaction between the key intermediate and a specific reactant can lead to the formation of the correspondent compound .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a trifluoromethyl group, and an amino group . The spatial configuration of the carbon atoms connected to the R3 group plays an important role in its activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 473.38 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Variability and Properties
Chemical compounds containing pyridine and trifluoromethyl groups, similar to "2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol," exhibit fascinating variability in their chemistry and properties. These compounds have been extensively studied for their preparation procedures, properties in different protonated or deprotonated forms, and their complex compounds. Such studies highlight the potential for discovering blind spots and promising investigations into currently unknown analogs, suggesting a rich field for scientific exploration in understanding spectroscopic properties, structures, magnetic properties, and biological or electrochemical activity (Boča, Jameson, & Linert, 2011).
Environmental and Health Impacts
Research on compounds like "this compound" often includes examining their environmental presence and health impacts. For instance, the toxicity and degradation behavior of closely related compounds in the environment, such as organophosphonates, have been reviewed to understand their biodegradability and removal in wastewater treatment plants. Such studies indicate the environmental relevance of these compounds, shedding light on their stability, potential for eutrophication, and interference with wastewater treatment processes (Rott, Steinmetz, & Metzger, 2018).
Biological and Medicinal Applications
Compounds with the pyrrolidine scaffold, which shares structural motifs with "this compound," are extensively utilized in drug discovery due to their versatility and biologically active potential. The pyrrolidine ring, because of its stereochemistry and three-dimensional coverage, is particularly attractive for designing compounds for treating human diseases. The review of bioactive molecules featuring the pyrrolidine ring highlights its significance in target selectivity and its contribution to the medicinal chemistry field, suggesting a pathway for the development of novel therapeutic agents (Li Petri et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities. Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . Therefore, this compound might be developed into novel anti-fibrotic drugs .
Propiedades
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-16(8-2-3-9(8)17)10-6-7(4-5-15-10)11(12,13)14/h4-6,8-9,17H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPJQBNFAUGXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
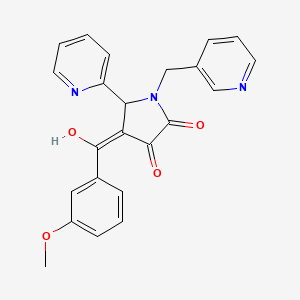
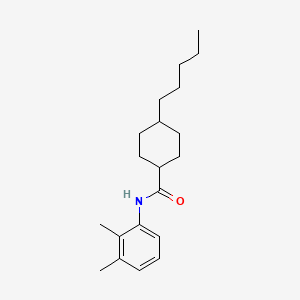
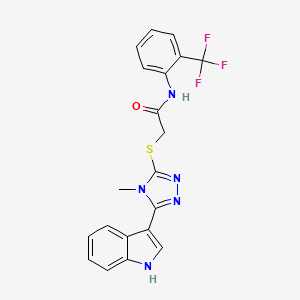

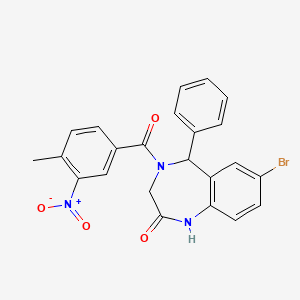

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2849973.png)
![adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide](/img/structure/B2849975.png)
![N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2849977.png)
![ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2849980.png)
![2-[[2-(2-methylphenoxy)ethylthio]methyl]-1H-benzimidazole](/img/structure/B2849981.png)
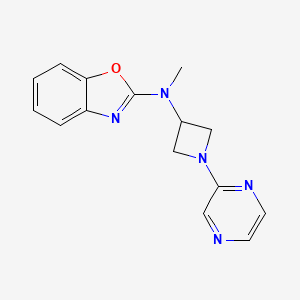
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2849983.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2849984.png)
